molecular formula C8H6ClNO2 B190068 3-Chloro-5-methoxy-benzo[D]isoxazole CAS No. 16263-58-4

3-Chloro-5-methoxy-benzo[D]isoxazole

Cat. No. B190068
CAS RN: 16263-58-4
M. Wt: 183.59 g/mol
InChI Key: WWUNEEPZIRSXPD-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-benzo[D]isoxazole is a chemical compound with the molecular formula C8H6ClNO2 . It has a molecular weight of 183.59 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxy-benzo[D]isoxazole can be represented by the InChI code: 1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives, including 3-Chloro-5-methoxy-benzo[D]isoxazole, has been assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allowed to classify some derivatives as moderate-to-strong electrophiles and strong nucleophiles .


Physical And Chemical Properties Analysis

3-Chloro-5-methoxy-benzo[D]isoxazole is a light yellow solid . It has a molecular weight of 183.59 .

Safety And Hazards

While specific safety and hazards information for 3-Chloro-5-methoxy-benzo[D]isoxazole was not found in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is an imperative to develop new eco-friendly synthetic strategies . This suggests that future research may focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles, including 3-Chloro-5-methoxy-benzo[D]isoxazole .

properties

IUPAC Name

3-chloro-5-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNEEPZIRSXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxy-1,2-benzoxazole

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